2-hydroxy-N-phenylpropanamide
Description
Definition and Structural Context within the Propanamide Class
2-hydroxy-N-phenylpropanamide, with the chemical formula C₉H₁₁NO₂, is an organic compound belonging to the propanamide class. uni.luchemsynthesis.com Propanamides are amides derived from propanoic acid and are characterized by a three-carbon chain with a carbonyl group double-bonded to a nitrogen atom. psu.edu The structure of this compound features a propanamide backbone with a hydroxyl (-OH) group attached to the second carbon atom (the α-carbon) and a phenyl (-C₆H₅) group attached to the nitrogen atom of the amide functionality. uni.lu
The presence of both a hydroxyl group and an amide group confers specific chemical properties to the molecule, including the potential for hydrogen bonding, which influences its physical characteristics such as melting and boiling points.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| InChIKey | NXHFPNVCAZMTSG-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC=CC=C1)O |
| PubChem CID | 223943 |
This data is compiled from various chemical databases and may be predicted or experimental. uni.luchemspider.com
Significance as a Research Target in Organic Synthesis and Chemical Methodology Development
This compound has garnered attention in the scientific community as a valuable intermediate and building block in the synthesis of more complex and often biologically active molecules. psu.edu Its bifunctional nature, possessing both a hydroxyl and an N-substituted amide group, makes it a versatile scaffold for a variety of chemical transformations.
One notable area of research involves its use as a key intermediate in the synthesis of pharmaceuticals. For instance, derivatives of N-phenylpropanamide are crucial components in the structure of potent analgesic agents like ohmefentanyl and its analogs. acs.org The stereochemistry of the 2-hydroxy-propanamide core is of particular importance in these complex molecules, as different stereoisomers can exhibit vastly different biological activities.
Furthermore, research has focused on the development of efficient synthetic routes to this compound itself. A documented two-step synthesis starts from the readily available amino acid L-phenylalanine. psu.edu This process involves the diazotization of L-phenylalanine to produce 2-hydroxy-3-phenylpropanoic acid, which is then activated with acetyl chloride and subsequently aminated with ammonia (B1221849) to yield the target compound. psu.edu The development of such synthetic methods is crucial for making this and related building blocks accessible for further research and application.
The compound has also been identified as a product in studies investigating oxidative processes. For example, in research on the oxidative properties of triplet-state photosensitizers, 3-hydroxy-N-phenylpropanamide was identified as a fragmentation product, providing insights into reaction mechanisms.
While direct applications in the development of new chemical methodologies are less commonly reported, the study of the synthesis and reactivity of this compound and its derivatives contributes to the broader understanding of amide chemistry and the development of strategies for the construction of complex molecular architectures.
Table 2: Selected Research Findings on the Synthesis of Propanamide Derivatives
| Starting Material | Reagents and Conditions | Product | Research Focus |
| L-Phenylalanine | 1) H₂SO₄, NaNO₂; 2) Acetyl chloride, NH₃ | 2-hydroxy-3-phenylpropanamide | Synthesis of α-hydroxy amides from amino acids. psu.edu |
| 3,4-dihydro-6-methyl-4-phenylcoumarin | N,N-diisopropylamine, Acetic acid | N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | Development of a one-pot synthesis for a key intermediate of Tolterodine. newdrugapprovals.org |
| 2-chloro-N-phenylpropanamide | Lithium aluminium hydride (LiAlH₄) | N-propylaniline and N-isopropylaniline | Re-examination of the reduction of α-chloro amides, identifying aziridine (B145994) intermediates. psu.edu |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9(12)10-8-5-3-2-4-6-8/h2-7,11H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHFPNVCAZMTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279275 | |
| Record name | 2-Hydroxy-N-phenylpropionamide | |
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Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6252-10-4 | |
| Record name | 2-Hydroxy-N-phenylpropanamide | |
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| Record name | 2-Hydroxy-N-phenylpropionamide | |
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| Record name | 2-hydroxy-N-phenylpropanamide | |
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| Record name | 2-Hydroxy-N-phenylpropanamide | |
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Synthetic Methodologies for 2 Hydroxy N Phenylpropanamide and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule in a minimal number of steps, often by forming the crucial amide bond from precursors that already contain the necessary hydroxyl group.
A primary direct route involves the amidation of lactic acid or its derivatives with aniline (B41778). Lactic acid, being 2-hydroxypropanoic acid, provides the core structure with the hydroxyl group already in place. The main challenge in this approach is the activation of the carboxylic acid for reaction with the amine without affecting the free hydroxyl group.
One efficient method is the direct thermal amidation of lactic acid with primary amines under solvent-free and catalyst-free conditions. researchgate.net This approach involves heating a mixture of lactic acid and an aniline derivative to facilitate the condensation reaction, forming the amide bond and releasing water as a byproduct. researchgate.net This green chemistry approach avoids the use of potentially toxic solvents and catalysts. researchgate.net A broad range of aryl amines, including those with both electron-donating and electron-withdrawing substituents, can be successfully converted into the corresponding N-aryl α-hydroxyl amides. researchgate.net
Alternatively, coupling agents can be employed to facilitate the amidation under milder conditions. Reagents like N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid, allowing it to react with the amine at room temperature. mdpi.com This method is particularly useful for synthesizing amides from non-protected hydroxy-carboxylic acids. mdpi.com The process typically involves a pre-incubation of the carboxylic acid with the carbodiimide, followed by the addition of the amine. mdpi.com
Below is a table summarizing the results of direct amidation of lactic acid with various anilines.
| Amine Reactant | Product | Yield (%) |
| Aniline | 2-hydroxy-N-phenylpropanamide | 83% |
| 4-Methylaniline | 2-hydroxy-N-(p-tolyl)propanamide | 85% |
| 4-Methoxyaniline | 2-hydroxy-N-(4-methoxyphenyl)propanamide | 81% |
| 4-Chloroaniline | N-(4-chlorophenyl)-2-hydroxypropanamide | 92% |
| 3-Chloroaniline | N-(3-chlorophenyl)-2-hydroxypropanamide | 88% |
| 4-Bromoaniline | N-(4-bromophenyl)-2-hydroxypropanamide | 95% |
| 4-Nitroaniline | 2-hydroxy-N-(4-nitrophenyl)propanamide | 91% |
This table is generated based on data from a study on the direct amidation of lactic acid. researchgate.net
The efficiency and outcome of the direct synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, catalyst, and the stoichiometry of the reactants.
For the thermal, solvent-free amidation of lactic acid and aniline, temperature is a critical factor. Studies have shown that a moderate temperature of around 70°C provides an optimal balance, as either raising or lowering the temperature can lead to a decrease in product yield. researchgate.net The molar ratio of the reactants is also crucial; using a slight excess of lactic acid relative to aniline (e.g., a 1.2:1 molar ratio) has been found to significantly improve the yield compared to an equimolar ratio. researchgate.net
When using coupling agents, the choice of solvent and base can have a substantial impact. For instance, in the synthesis of related hydroxy chalcones, isopropyl alcohol proved to be a better solvent than methanol, ethanol, or dichloromethane, and the quantity of the base catalyst also significantly affected the yield. Similarly, for the oxidative coupling of related compounds, acetonitrile (B52724) was identified as a superior solvent, providing a good balance between reactant conversion and reaction selectivity, while also being a "greener" option than more commonly used solvents like dichloromethane. scielo.br The reaction time is another parameter that can be optimized; in some cases, reaction times can be significantly reduced from 20 hours to just 4 hours without a major impact on the yield. scielo.br
The following table illustrates the effect of reaction conditions on the synthesis of this compound from lactic acid and aniline. researchgate.net
| Entry | Temperature (°C) | Molar Ratio (Lactic Acid:Aniline) | Yield (%) |
| 1 | 70 | 1.0 : 1 | 62% |
| 2 | 70 | 1.2 : 1 | 83% |
| 3 | 70 | 1.5 : 1 | 78% |
| 4 | 60 | 1.2 : 1 | 74% |
| 5 | 80 | 1.2 : 1 | 76% |
This table is based on optimization data for the direct amidation of lactic acid. researchgate.net
Multi-Step Synthetic Strategies
Multi-step syntheses provide greater flexibility and control, often allowing for the construction of more complex derivatives. These strategies typically involve the formation of a highly reactive intermediate that facilitates the final amide bond formation.
A classic and highly effective multi-step approach is the reaction of an activated carboxylic acid derivative with an amine. libretexts.org The most common activated precursors are acyl chlorides. In this method, the hydroxyl group of lactic acid is first protected, for example, as a silyl (B83357) ether, to prevent unwanted side reactions. The carboxylic acid is then converted to the highly reactive 2-(protected-hydroxy)propanoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
This activated acyl chloride is then reacted with aniline. The reaction is usually rapid and proceeds in high yield, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.gov The final step involves the removal of the protecting group from the hydroxyl function to yield the desired this compound. The reactivity of the acyl chloride makes this method very reliable for forming the amide bond. libretexts.org
| Precursor | Activating Agent | Intermediate | Amine | Product |
| 2-Hydroxypropanoic acid (Lactic Acid) | Thionyl Chloride (SOCl₂) | 2-Chloropropanoyl chloride | Aniline | N-phenyl-2-chloropropanamide* |
| Protected 2-Hydroxypropanoic acid | Oxalyl Chloride | Protected 2-hydroxypropanoyl chloride | Aniline | Protected this compound |
| Phenylacetic acid | Triphenylphosphine / N-chlorophthalimide | Acyloxy-phosphonium salt | Benzylamine | N-Benzyl-2-phenylacetamide |
Note: Reaction with SOCl₂ without a protecting group can lead to substitution of the hydroxyl group. The third entry is an analogous reaction demonstrating in situ activation. acs.org
Syntheses can also begin from simple carbonyl compounds. One such pathway is the reductive amination of a keto-acid, such as pyruvic acid (2-oxopropanoic acid). In this process, pyruvic acid reacts with aniline to form an intermediate imine, which is then reduced to form 2-(phenylamino)propanoic acid. The subsequent step would involve the introduction of the hydroxyl group at the C2 position, which can be challenging.
A more direct route involves the biocatalytic reductive amination of carbonyl compounds using enzymes like amine dehydrogenases (AmDHs). nih.gov These enzymes can convert a range of ketones and aldehydes into chiral amines with high efficiency and stereoselectivity. nih.gov For example, a keto-ester could be converted to an amino-ester, which is then hydrolyzed and coupled with aniline. This enzymatic approach offers a green and highly selective alternative to traditional chemical methods. nih.gov
Ring-opening reactions of strained heterocyclic rings with nucleophiles provide a powerful method for generating functionalized linear molecules. mdpi.com This strategy can be adapted for the synthesis of this compound and its derivatives.
Aziridines, three-membered nitrogen-containing heterocycles, are valuable precursors. The ring-opening of an activated N-acyl aziridine (B145994) with a water molecule or hydroxide (B78521) as a nucleophile can lead to the formation of a β-amino alcohol structure, which is isomeric to the target α-hydroxy amide. However, a more relevant approach is the nucleophilic ring-opening of an aziridine-2-carboxylate (B8329488) ester with a phenoxide, followed by transformation of the ester to an amide. Alternatively, the ring-opening of N-carbonyl aziridines with various nucleophiles is a direct method for forming amide linkages under mild conditions. nsf.gov
The ring-opening of a suitably substituted aziridine amide can generate complex scaffolds. acs.orgthieme-connect.com For instance, the reaction of a cyclic aziridine amide with phenol (B47542) nucleophiles, mediated by a base like cesium carbonate, can proceed rapidly to yield trans-substituted amide products. thieme-connect.com While not a direct synthesis of the target molecule, this methodology showcases the potential of aziridine ring-opening to construct substituted amide frameworks. acs.org
| Heterocyclic Precursor | Nucleophile | Conditions | Product Type | Yield (%) |
| Symmetrical Aziridine Amide | Phenol | Cs₂CO₃, THF, 140 °C, 10 min | trans-1,2-disubstituted amide | 69-95% |
| Unsymmetrical Aziridine Amide | o-Cresol | K₂CO₃, DMF, 110 °C, 20 min | trans-1,2-disubstituted amide | 70-95% |
| N-Allyl Aziridine | Sodium Acetate (NaOAc) | Allyl iodide, AgOTf | N-allylated amine | 71% |
This table summarizes general conditions and yields for aziridine ring-opening reactions leading to amide or amine precursors, based on data from cited literature. thieme-connect.comnih.gov
Ring-opening reactions of other heterocycles, such as oxiranes (epoxides), are also highly relevant. The reaction of methyl 2-methyloxirane-2-carboxylate with aniline would directly yield methyl 2-hydroxy-3-(phenylamino)propanoate. Subsequent functional group manipulations would be required to arrive at the target structure. Similarly, the aminolysis of β-propiolactone with aniline would yield 3-(phenylamino)propanoic acid, demonstrating the utility of lactone ring-opening for creating amide-like linkages.
Stereoselective Synthesis and Chiral Resolution Techniques
The creation of a specific stereoisomer of this compound requires methodologies that can differentiate between the spatial arrangements of atoms. This is achieved through various strategies that either directly form the desired stereoisomer or separate a mixture of stereoisomers.
Enantioselective Catalysis and Reagent Control
Enantioselective catalysis involves the use of a chiral catalyst to direct a chemical reaction to preferentially form one enantiomer over the other. While specific research on the enantioselective catalytic synthesis of this compound is not extensively documented in readily available literature, general principles of asymmetric synthesis can be applied.
One potential route is the asymmetric reduction of a precursor ketone, N-phenyl-2-oxopropanamide. This transformation can be achieved using chiral reducing agents or a catalyst in the presence of a stoichiometric reductant. Chiral catalysts for such reductions often feature a metal center, such as ruthenium, rhodium, or iridium, coordinated to a chiral ligand. The intricate three-dimensional structure of the catalyst-substrate complex facilitates the transfer of a hydride from one specific face of the prochiral ketone, leading to an excess of one enantiomer.
Table 1: Representative Chiral Catalysts for Asymmetric Ketone Reduction
| Catalyst Type | Metal | Common Chiral Ligands |
| Transfer Hydrogenation | Ru, Rh | BINAP, DuPhos, Cydn |
| Asymmetric Hydrogenation | Ru, Ir | F-BINAPHANE, Spiro-ligands |
The enantiomeric excess (ee) of the product is a critical measure of the success of an enantioselective reaction. It is influenced by factors such as the choice of catalyst, solvent, temperature, and pressure. For instance, in the synthesis of related chiral hydroxy amides, iridium catalysts with f-amphox ligands have demonstrated high conversions and enantioselectivities (up to >99% ee) in the asymmetric hydrogenation of keto amides.
Enzymatic catalysis offers a powerful alternative for enantioselective synthesis. Enzymes, being inherently chiral, can exhibit exquisite selectivity. For example, oxidoreductases could be employed for the enantioselective reduction of N-phenyl-2-oxopropanamide. A dynamic kinetic resolution (DKR) process, which combines enzymatic resolution with in-situ racemization of the starting material, can theoretically achieve a 100% yield of a single enantiomer. In a related study, a mutant of Candida tenuis xylose reductase (CtXR D51A) showed high catalytic efficiency and enantioselectivity for the (S)-enantiomer of 2-phenylpropanal, a structural analog.
Diastereoselective Approaches
Diastereoselective synthesis involves the use of a chiral auxiliary, a chiral reagent, or a chiral substrate to introduce a new stereocenter, resulting in the preferential formation of one diastereomer. The chiral auxiliary is a temporary functional group that is incorporated into the starting material and later removed after directing the stereochemical outcome of a reaction.
A common strategy for the diastereoselective synthesis of α-hydroxy amides involves the use of chiral oxazolidinones as auxiliaries. For instance, a chiral oxazolidinone can be acylated with a protected α-hydroxy acid. Subsequent reactions, such as alkylation at the α-position, are then directed by the steric bulk of the auxiliary, leading to the formation of one diastereomer in excess. Finally, removal of the auxiliary reveals the enantiomerically enriched α-hydroxy amide.
The diastereomeric excess (d.e.) is a measure of the stereoselectivity of such reactions. High diastereoselectivities are often achieved due to the well-defined transition states enforced by the chiral auxiliary.
Table 2: Common Chiral Auxiliaries for Diastereoselective Synthesis
| Chiral Auxiliary | Typical Application |
| Evans' Oxazolidinones | Aldol reactions, Alkylations |
| Samp/Ramp Hydrazones | Asymmetric α-alkylation of aldehydes and ketones |
| Oppolzer's Sultams | Conjugate additions, Alkylations |
While specific examples for this compound are not prevalent, the synthesis of its derivatives has been explored. For instance, the synthesis of enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides was achieved using optically active intermediates of known absolute configuration, demonstrating a diastereoselective approach.
Chromatographic and Crystallization-Based Resolution Methods
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is often employed when a direct stereoselective synthesis is not feasible or efficient.
Chromatographic Resolution:
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus, separation.
The choice of CSP and the mobile phase is crucial for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have been used to resolve a broad range of chiral compounds. For the separation of this compound, a screening of different CSPs and mobile phase compositions would be necessary to identify the optimal conditions.
Table 3: Common Chiral Stationary Phases for HPLC
| CSP Type | Common Trade Names | Typical Mobile Phases |
| Polysaccharide-based | Chiralcel®, Chiralpak® | Hexane/Alcohol, Acetonitrile, Methanol |
| Pirkle-type | Whelk-O®, DACH-DNB | Hexane/Alcohol |
| Protein-based | Chiral-AGP, Chiral-HSA | Aqueous buffers |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Aqueous/Organic mixtures |
Crystallization-Based Resolution:
Crystallization-based resolution methods rely on the different physical properties of diastereomers. The racemic mixture of this compound can be reacted with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.
Common resolving agents for acidic compounds include chiral amines like brucine, strychnine, and (R)- or (S)-1-phenylethylamine. For basic compounds, chiral acids such as tartaric acid or mandelic acid are used.
Another technique is preferential crystallization, where a supersaturated solution of the racemate is seeded with a crystal of one enantiomer, inducing the crystallization of that enantiomer. This method is applicable to conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate enantiomerically pure crystals.
Functional Group Transformations
The strategic modification of this compound can be achieved by targeting its distinct functional groups.
Reactions at the Hydroxyl Group (e.g., substitution, oxidation)
The secondary hydroxyl (-OH) group on the propanamide chain is a key site for reactivity. Its susceptibility to substitution and oxidation allows for the introduction of new functional groups.
Substitution Reactions: The hydroxyl group itself is a poor leaving group. Therefore, for a nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. Once activated, the carbon atom bearing the leaving group becomes electrophilic and can be attacked by a variety of nucleophiles. An S_N2-type reaction would lead to an inversion of stereochemistry at the chiral center.
Oxidation Reactions: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone. This transformation yields the corresponding 2-oxo-N-phenylpropanamide. A range of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. Common reagents include chromic acid derivatives (e.g., pyridinium (B92312) chlorochromate, PCC) or conditions such as the Swern or Dess-Martin periodinane oxidations.
Reactions at the Amide Moiety (e.g., reduction, hydrolysis, Hofmann degradation)
The amide moiety is known for its stability, yet it can undergo several important transformations under specific conditions.
Reduction: The amide can be reduced to a secondary amine, yielding N-(2-hydroxypropyl)aniline. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).
Hydrolysis: The amide bond can be cleaved through hydrolysis, which can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. Both pathways ultimately result in the formation of lactic acid and aniline.
Hofmann Degradation: The classic Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com However, this compound is a secondary amide (N-substituted), which means it lacks the necessary N-H proton required to form the N-bromoamide intermediate under standard Hofmann conditions (bromine and sodium hydroxide). masterorganicchemistry.com Therefore, it will not undergo the traditional Hofmann degradation to produce an amine.
Reactions Involving the Phenyl Ring (e.g., electrophilic aromatic substitution)
The phenyl ring attached to the amide nitrogen is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The directing and activating effects of the substituent already present on the ring govern the position of the incoming electrophile.
The substituent on the benzene (B151609) ring is the -NH-C(=O)-CH(OH)CH₃ group. The nitrogen atom of the amide has a lone pair of electrons that it can donate into the aromatic ring through resonance. This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus "activated" towards electrophilic attack compared to benzene itself. libretexts.org Consequently, the amide group is an ortho, para-director.
| Reaction | Electrophile | Typical Reagents | Expected Major Products |
| Halogenation | Br⁺ or Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | ortho- and para-halogenated derivatives |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | ortho- and para-nitro derivatives |
| Sulfonation | SO₃ | Fuming H₂SO₄ | ortho- and para-sulfonic acid derivatives |
| Friedel-Crafts Alkylation | R⁺ (carbocation) | R-Cl/AlCl₃ | ortho- and para-alkylated derivatives |
| Friedel-Crafts Acylation | R-C=O⁺ (acylium ion) | R-COCl/AlCl₃ | ortho- and para-acylated derivatives |
The reaction mechanism for all EAS reactions proceeds through a two-step process involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uci.edu The first step, the attack of the aromatic ring on the electrophile, is the rate-determining step. uci.edu
Elucidation of Reaction Mechanisms
Investigating reaction mechanisms involves identifying the transient species that connect reactants to products, including intermediates and transition states, and understanding the stereochemical consequences of the reaction.
Stereochemical Outcomes of Reactions
The presence of a chiral center at the carbon atom bearing the hydroxyl group means that the stereochemical outcome of reactions is a critical consideration.
Reactions at the Chiral Center: Any reaction occurring directly at the chiral center can proceed with a specific stereochemical outcome. For example, a nucleophilic substitution reaction via an S_N2 mechanism would result in the inversion of configuration at the stereocenter. Conversely, a reaction proceeding through a planar carbocation intermediate, such as an S_N1 reaction , would lead to racemization , producing a mixture of both enantiomers.
Reactions Not Involving the Chiral Center: Chemical transformations that occur at other parts of the molecule, such as electrophilic aromatic substitution on the phenyl ring or reduction of the amide carbonyl, would not affect the configuration of the existing stereocenter. The product would retain the original stereochemistry of the starting material, resulting in the formation of a chiral product as a single enantiomer (assuming an enantiomerically pure starting material). The synthesis and analysis of different stereoisomers are crucial as they can exhibit distinct biological activities. nih.gov
Advanced Spectroscopic and Analytical Characterization of 2 Hydroxy N Phenylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and spatial arrangement of atoms.
Proton (¹H) NMR Chemical Shift and Coupling Analysis
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is influenced by its electronic environment, while spin-spin coupling reveals the number of protons on adjacent carbons.
While the synthesis of 2-hydroxy-N-phenylpropanamide has been reported in the chemical literature, detailed, publicly accessible ¹H NMR spectral data, including specific chemical shifts and coupling constants, are not extensively documented. However, a general prediction of the spectrum can be made based on the structure. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine (CH) proton adjacent to the hydroxyl and carbonyl groups, the methyl (CH₃) protons, and the protons of the N-H and O-H groups. The aromatic protons would typically appear in the downfield region (approx. 7.0-7.6 ppm), the N-H proton as a broad singlet, and the aliphatic protons (CH and CH₃) in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound (Note: Specific experimental data is not readily available in the cited literature. This table represents expected regions.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (C₆H₅) | 7.0 - 7.6 | Multiplet |
| Amide (NH) | ~8.5 (broad) | Singlet |
| Methine (CH) | ~4.3 | Quartet |
| Hydroxyl (OH) | Variable (broad) | Singlet |
| Methyl (CH₃) | ~1.4 | Doublet |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within a molecule. Each chemically non-equivalent carbon atom produces a distinct signal.
As with ¹H NMR, comprehensive experimental ¹³C NMR data for this compound is not widely available in the public domain. Based on the structure, one would expect to see nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the amide group would have the largest chemical shift (typically 170-175 ppm). The carbons of the phenyl ring would resonate in the aromatic region (approx. 120-140 ppm), while the methine and methyl carbons would appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound (Note: Specific experimental data is not readily available in the cited literature. This table represents expected regions.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Phenyl (C-N) | ~138 |
| Phenyl (CH) | 120 - 130 |
| Methine (CH-OH) | ~70 |
| Methyl (CH₃) | ~22 |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. A detailed structural assignment of this compound would greatly benefit from these techniques. However, specific studies applying 2D NMR for the complete spectral assignment of this compound were not found in the surveyed scientific literature.
Stereochemical Assignments via NMR
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-2-hydroxy-N-phenylpropanamide. NMR spectroscopy, particularly through the use of chiral solvating agents or by converting the enantiomers into diastereomers, can be a powerful tool for determining the stereochemistry. Despite the potential for such analysis, specific research detailing the stereochemical assignment of this compound using NMR methods is not prominently available in existing literature.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy provides a characteristic "fingerprint" of a molecule based on the vibrations of its functional groups. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features. While specific, fully assigned spectra are not readily accessible, the expected vibrational frequencies can be predicted. Key absorptions would include the O-H stretch of the alcohol, the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend (Amide II band), in addition to C-H and C=C stretches from the aromatic ring.
Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: These are typical frequency ranges for the indicated functional groups.)
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
| Amide (N-H) | Stretching | 3200 - 3400 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Carbonyl (C=O) | Stretching (Amide I) | 1640 - 1680 |
| Amide (N-H) | Bending (Amide II) | 1520 - 1570 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The Raman spectrum is characterized by distinct peaks corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes observed in the Raman spectrum include the C=O and C-C vibrations, which are prominent in the spectrum. The peaks in the 3178-3027 cm⁻¹ range in the Raman spectrum are attributed to C-H stretching modes. Additionally, symmetric and asymmetric C-H stretching modes of the ethyl group are observed between 2975-2880 cm⁻¹. Scissoring modes for methylene (B1212753) and methyl groups are found at 1458, 1445, 1418, and 1374 cm⁻¹ in the Raman spectrum. researchgate.net
Vibrational Wavenumber Assignments
The assignment of vibrational wavenumbers for this compound has been facilitated by computational methods, such as Density Functional Theory (DFT) calculations. These theoretical calculations, often performed at the B3LYP/6-311+G(d,p) level, aid in the precise assignment of experimentally observed FT-IR and Raman bands. researchgate.net Potential energy distribution (PED) analysis is also employed to confirm the assignments of these vibrational wavenumbers. researchgate.net For the related compound N-phenylpropanamide, the C=O stretching vibration, a significant marker, is calculated at 1685 cm⁻¹. The aromatic C-H stretching vibrations are observed in the 3178-3027 cm⁻¹ region in both IR and Raman spectra. researchgate.net The aliphatic C-H stretching modes of the ethyl group are assigned to the 2975-2880 cm⁻¹ region in the Raman spectrum. researchgate.net Methylene and methyl group scissoring modes are experimentally observed at 1445, 1418, and 1370 cm⁻¹ in the IR spectrum and at 1458, 1445, 1418, and 1374 cm⁻¹ in the Raman spectrum, with corresponding calculated values at 1448, 1437, 1412, 1407, and 1358 cm⁻¹. researchgate.net
Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution MS (HRMS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In combination with high-resolution mass spectrometry (HRMS), it allows for the accurate determination of the molecular formula. The exact mass of this compound is 165.079 g/mol , corresponding to the molecular formula C₉H₁₁NO₂. massbank.eumassbank.eu ESI-MS can be operated in both positive and negative ion modes. For this compound, analysis in negative ion mode reveals the deprotonated molecule [M-H]⁻ at a precursor m/z of 164.0717. massbank.eumassbank.eu This high-resolution measurement is critical for confirming the elemental composition and distinguishing it from isobaric compounds.
Tandem Mass Spectrometry (MS/MS, MS³) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of ions by inducing fragmentation and analyzing the resulting product ions. For this compound, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion (m/z 164.0717) provides characteristic fragment ions that help to confirm its structure. massbank.eumassbank.eu The fragmentation pathways can be studied by varying the collision energy. At a collision energy of 10 V, specific fragments are observed, while at a higher energy of 40 V, the fragmentation pattern may change, providing deeper structural insights. massbank.eumassbank.eu While detailed fragmentation pathways for this specific compound are not extensively published, general principles of small molecule fragmentation can be applied to predict likely bond cleavages, such as the loss of small neutral molecules like H₂O or CO.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and semi-volatile compounds. While direct analysis of this compound by GC-MS might be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to increase its volatility and thermal stability. The electron ionization (EI) mass spectra obtained from GC-MS provide distinct fragmentation patterns that can be used for identification by comparison with spectral libraries. It is important to note that thermal degradation in the GC inlet can sometimes lead to the formation of other compounds, such as N-phenylpropanamide, which may also be detected.
Secondary Electrospray Ionization-Ion Mobility Spectrometry (SESI-IMS)
Secondary electrospray ionization-ion mobility spectrometry (SESI-IMS) is an atmospheric pressure ionization technique that is particularly useful for the detection of volatile and semi-volatile organic compounds in the gas phase. SESI relies on the interaction of charged droplets from an electrospray source with neutral analyte molecules. This technique has been shown to have a high ionization efficiency for small, volatile molecules. nih.gov SESI-IMS has been successfully applied to the detection of N-phenylpropanamide vapor, a related compound, indicating its potential for the sensitive detection of this compound in various matrices, including headspace analysis. doaj.orgfiu.edu When coupled with mass spectrometry, SESI-IMS provides an additional dimension of separation based on ion mobility, which can help to resolve complex mixtures and improve selectivity.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides valuable information about the electronic structure and photophysical behavior of this compound. The presence of a phenyl ring and an amide group gives rise to characteristic electronic transitions that can be probed using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the molecule. The primary chromophore is the N-phenylpropanamide moiety, which contains both a benzene (B151609) ring and an amide functional group. These groups give rise to π → π* and n → π* transitions. The aromatic system of the phenyl group typically results in strong absorption bands in the UV region.
While the compound is known to possess optical properties related to its absorption of visible light, specific absorption maxima (λmax) and molar extinction coefficients (ε) are highly dependent on the solvent used for analysis. The polarity of the solvent can influence the energy levels of the molecular orbitals, leading to shifts in the absorption peaks (solvatochromism). Detailed experimental data from various solvents would be necessary to fully characterize these effects.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Assignment |
|---|---|---|---|
| Specific experimental data not available in the provided search results. Data is typically solvent-dependent. |
Photophysical Properties and Electronic Transitions
This compound has been noted for its potential fluorescence emission when excited with ultraviolet radiation cymitquimica.com. This luminescence is a result of the molecule relaxing from an excited electronic state back to the ground state via the emission of a photon.
The key electronic transitions governing the absorption and emission properties are:
π → π transitions:* These are typically high-energy, high-intensity transitions associated with the π-electron system of the phenyl ring and the carbonyl group of the amide.
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These are often less intense than π → π* transitions.
The photophysical properties, such as fluorescence quantum yield and lifetime, are sensitive to the molecular environment. Factors like solvent polarity, viscosity, and the potential for intermolecular hydrogen bonding can significantly alter the emission characteristics by affecting the rates of radiative and non-radiative decay pathways. For instance, intermolecular interactions can restrict molecular vibrations, which can suppress non-radiative decay and enhance fluorescence intensity.
X-ray Crystallography for Solid-State Structure Determination
Determination of Absolute Configuration
This compound is a chiral molecule, containing a stereocenter at the second carbon of the propanamide chain. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-hydroxy-N-phenylpropanamide and (S)-2-hydroxy-N-phenylpropanamide.
X-ray crystallography is a powerful tool for the unambiguous determination of the absolute configuration of a chiral molecule, particularly when a heavy atom is present or through the use of anomalous dispersion effects. For a specific enantiomer that forms a high-quality crystal, the diffraction data can be used to establish its absolute stereochemistry. While X-ray analysis has been used to determine the absolute configuration of more complex derivatives nih.gov, specific crystallographic studies confirming the absolute configuration of an enantiomer of this compound were not detailed in the available research.
Analysis of Crystal Packing and Unit Cell Parameters
The crystal structure of a compound is described by its unit cell, which is the smallest repeating unit of the crystal lattice. The dimensions of the unit cell are given by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the symmetry operations of the crystal, define the space group. The analysis of diffraction spot patterns allows for the determination of these fundamental crystallographic parameters nih.gov. This information is crucial for understanding the packing efficiency and the nature of the intermolecular forces that stabilize the crystal structure.
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (Å3) | Data not available |
| Z | Data not available |
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding)
The solid-state structure of this compound is expected to be heavily influenced by intermolecular interactions, particularly hydrogen bonding. The molecule contains both hydrogen bond donors (the hydroxyl -OH group and the amide N-H group) and hydrogen bond acceptors (the carbonyl C=O oxygen and the hydroxyl oxygen).
These functional groups can engage in a network of hydrogen bonds, which are critical in dictating the molecular packing in the crystal. Potential hydrogen bonding motifs include:
Amide-Amide Interactions: Chains or dimers formed through N-H···O=C hydrogen bonds between adjacent molecules.
Hydroxyl-Amide Interactions: Hydrogen bonds where the hydroxyl group acts as a donor to the amide carbonyl oxygen (O-H···O=C).
Amide-Hydroxyl Interactions: Linkages where the amide N-H group donates to the hydroxyl oxygen (N-H···O-H).
Hydroxyl-Hydroxyl Interactions: Formation of chains or dimers through O-H···O-H bonds.
| Interaction Type | Donor Group | Acceptor Group |
|---|---|---|
| Hydrogen Bond | Amide (N-H) | Carbonyl (C=O) |
| Hydrogen Bond | Hydroxyl (O-H) | Carbonyl (C=O) |
| Hydrogen Bond | Amide (N-H) | Hydroxyl (O-H) |
| Hydrogen Bond | Hydroxyl (O-H) | Hydroxyl (O-H) |
| π-π Stacking | Phenyl Ring | Phenyl Ring |
Advanced Chromatographic Separation Techniques
Advanced chromatographic techniques provide the necessary resolution and sensitivity for the detailed analysis of this compound. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and chiral chromatography are indispensable tools for the qualitative and quantitative assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is fundamental for the routine analysis of this compound. A reversed-phase approach is typically favored for compounds of this polarity.
Detailed Research Findings: Method development for aromatic amides often begins with a C18 stationary phase due to its broad applicability. For N-phenylpropanamide, a structurally similar compound, a successful separation has been achieved using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. The acidic modifier helps to suppress the ionization of any residual silanol (B1196071) groups on the stationary phase and ensures good peak shape.
An exemplary starting point for the HPLC analysis of this compound would involve a C18 column with a mobile phase of acetonitrile and water. A gradient elution may be necessary to ensure the timely elution of the analyte while also separating it from any potential impurities. The presence of the hydroxyl group increases the polarity of this compound compared to N-phenylpropanamide, likely resulting in a shorter retention time under identical conditions. Optimization of the mobile phase composition, flow rate, and column temperature is crucial for achieving optimal resolution and peak symmetry. Detection is typically carried out using a UV detector, with the wavelength of maximum absorbance for the phenylpropanamide chromophore being monitored.
| Parameter | Suggested Starting Conditions |
| Stationary Phase | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC, with its use of sub-2 µm particles, offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. These enhancements are particularly beneficial for the analysis of complex samples or for high-throughput screening.
Detailed Research Findings: The principles of method development for UPLC are analogous to those for HPLC, but with adjustments to accommodate the higher pressures and faster flow rates. For polar aromatic compounds like this compound, a UPLC method would provide sharper peaks and shorter run times. The increased sensitivity of UPLC is also advantageous for detecting trace-level impurities. The analysis of primary aromatic amines has been successfully demonstrated using UPLC with a C18 column and a water/methanol gradient containing formic acid, achieving excellent resolution and sensitivity. This approach can be readily adapted for this compound.
| Parameter | Typical UPLC Conditions |
| Stationary Phase | C18, 1.7 µm particle size, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Injection Volume | 2 µL |
Chiral Chromatography for Enantiomeric Purity Assessment
The presence of a chiral center in this compound necessitates the development of stereoselective analytical methods to separate and quantify its enantiomers. Chiral chromatography is the most widely used technique for this purpose.
Detailed Research Findings: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including those with structures similar to this compound. For instance, the enantiomers of mandelic acid and its derivatives, which also contain a hydroxyl and an amide group attached to a stereocenter, have been successfully resolved on a CHIRALPAK® IC column (immobilized cellulose derivative). nih.gov The mobile phase typically consists of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, often with the addition of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes. nih.gov The choice of the specific polysaccharide-based CSP and the optimization of the mobile phase composition are critical for achieving baseline separation of the enantiomers of this compound.
| Parameter | Exemplary Chiral HPLC Conditions |
| Stationary Phase | Immobilized Polysaccharide-based (e.g., CHIRALPAK® IA, IB, or IC) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm or Circular Dichroism (CD) |
| Injection Volume | 10 µL |
Derivatization Strategies for Enhanced Chromatographic Separation
Derivatization can be employed to improve the chromatographic properties and/or detectability of this compound. This is particularly useful when the native compound exhibits poor retention, peak shape, or detector response.
Detailed Research Findings: For compounds containing secondary amide functionalities, derivatization can be a valuable tool. One common strategy involves reaction with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). Dansyl chloride reacts with the secondary amine of the amide group under basic conditions to form a highly fluorescent derivative. nih.gov This derivatization significantly enhances detectability by fluorescence detectors and can also alter the chromatographic behavior of the analyte, potentially improving its retention and separation from interfering substances on a reversed-phase column. The reaction is typically carried out pre-column. The derivatization of the hydroxyl group is also a possibility, which could further modify the molecule's chromatographic properties.
| Derivatization Agent | Target Functional Group | Purpose |
| Dansyl Chloride | Secondary Amide (N-H) | Enhance fluorescence detection, improve retention |
| Silylating Agents | Hydroxyl (-OH) | Increase volatility for GC, improve peak shape |
| Acylating Agents | Hydroxyl (-OH) | Modify polarity, enhance UV detection |
Computational and Theoretical Investigations of 2 Hydroxy N Phenylpropanamide
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are employed to model the behavior of electrons and nuclei in a molecule, allowing for the prediction of a wide range of chemical and physical properties. These ab initio (from first principles) and DFT methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov Unlike wave function-based methods, DFT calculates the total energy of the system based on its electron density. A common and widely used functional for organic molecules is B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. dergipark.org.tr
To perform a DFT calculation on 2-hydroxy-N-phenylpropanamide, a basis set must be chosen to describe the atomic orbitals. A frequently used and robust basis set for such molecules is from the Pople family, such as 6-311+G(d,p). This notation indicates a triple-zeta valence shell description, augmented with diffuse functions (+) to better describe anions and weak interactions, and polarization functions (d,p) to allow for more flexibility in orbital shapes. dergipark.org.tr Computational studies on similar molecules like N-phenylpropanamide have successfully utilized the B3LYP/6-311+G(d,p) level of theory to achieve results that correlate well with experimental data. dergipark.org.trresearchgate.net
A fundamental application of quantum chemical calculations is geometry optimization. This process determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium or optimized geometry. For this compound, this calculation would start with an initial guess of the structure and iteratively adjust the positions of the atoms until a minimum on the potential energy surface is found. researchgate.net
The results of a geometry optimization provide key structural parameters. These parameters are crucial for understanding the molecule's shape and steric properties. The study of various low-energy geometries and the energy barriers between them is known as conformational analysis. drugdesign.org For this compound, rotations around the single bonds (e.g., C-N, C-C) would be systematically explored to identify the most stable conformers. The presence of the hydroxyl (-OH) group allows for the possibility of intramolecular hydrogen bonding, which would significantly influence the preferred conformation. researchgate.net
Table 1: Key Geometrical Parameters for Optimization of this compound This table outlines the principal bond lengths, bond angles, and dihedral angles that would be determined through a typical DFT geometry optimization.
| Parameter Type | Specific Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | Å |
| Bond Length | C-N (amide) | Å |
| Bond Length | O-H (hydroxyl) | Å |
| Bond Angle | O=C-N (amide plane) | ° |
| Bond Angle | C-C-O (hydroxyl group) | ° |
| Dihedral Angle | C-C-N-C (amide-phenyl orientation) | ° |
DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data.
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov For this compound, this would predict the characteristic stretching frequencies for the N-H, C=O, O-H, and C-H bonds, as well as bending and torsional modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). dergipark.org.tr These calculations would provide theoretical chemical shifts for each unique proton and carbon atom in this compound, which are invaluable for assigning experimental spectra.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. dergipark.org.tr This information predicts the absorption wavelengths (λmax) in a UV-Visible spectrum, providing insight into the electronic structure and chromophores within the molecule. dergipark.org.tr
Table 2: Predicted Spectroscopic Data for this compound This table illustrates the types of spectroscopic data that can be generated computationally.
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| FT-IR | ν(O-H) stretch | cm⁻¹ |
| FT-IR | ν(N-H) stretch | cm⁻¹ |
| FT-IR | ν(C=O) stretch | cm⁻¹ |
| ¹H NMR | δ (N-H proton) | ppm |
| ¹³C NMR | δ (C=O carbon) | ppm |
| UV-Vis (TD-DFT) | λmax (Electronic Transition) | nm |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov
HOMO: This orbital acts as an electron donor. A high HOMO energy indicates a greater propensity to donate electrons to an acceptor.
LUMO: This orbital acts as an electron acceptor. A low LUMO energy suggests a greater ability to accept electrons from a donor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap implies high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound, analysis of the HOMO and LUMO would reveal their energy levels and spatial distribution, indicating which parts of the molecule are most involved in electron donation and acceptance.
Table 3: Frontier Molecular Orbital Parameters for this compound This table outlines the key energy values derived from FMO analysis.
| Parameter | Description | Calculated Value |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to show different potential values:
Red/Orange/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue: Regions of positive potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., H in N-H and O-H).
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and hydroxyl oxygen, identifying them as sites for electrophilic interaction. Positive potential would be expected around the amide and hydroxyl hydrogen atoms, highlighting their role as hydrogen bond donors. dergipark.org.tr
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron configuration. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ ≈ -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. mdpi.commdpi.com By analyzing the condensed Fukui functions for each atom in this compound, one could pinpoint the specific atoms most likely to participate in different types of reactions.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / η | Measure of molecular polarizability |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting power |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile |
Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient)
Non-covalent interactions (NCIs) are critical in determining the structure, stability, and function of chemical systems, from simple dimers to complex biological macromolecules. NCI analysis, particularly using the Reduced Density Gradient (RDG) method, allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion.
For this compound, the primary sites for non-covalent interactions are the hydroxyl (-OH) and amide (-NHC=O) functional groups. These groups can act as both hydrogen bond donors and acceptors. The phenyl ring also allows for π-π stacking and C-H···π interactions. NCI analysis of this compound would reveal large, low-gradient surfaces between molecules, indicative of stabilizing interactions. For instance, studies on the related molecule N-phenylpropanamide have highlighted the presence of N-H···O intermolecular hydrogen bonds that define its crystal packing structure researchgate.net. In a computational study, these interactions are visualized as colored isosurfaces, where the color indicates the nature and strength of the interaction.
Table 1: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor Group | Acceptor Group | Significance |
|---|---|---|---|
| Hydrogen Bond | N-H (amide) | C=O (amide), O-H (hydroxyl) | Governs aggregation and crystal packing. |
| Hydrogen Bond | O-H (hydroxyl) | C=O (amide), O-H (hydroxyl) | Influences solubility and intermolecular association. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to the stability of stacked conformations. |
| C-H···π Interaction | C-H (aliphatic/aromatic) | Phenyl Ring | Provides additional stability to molecular complexes. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are indispensable tools for exploring the dynamic nature of molecules and their interactions over time.
Conformational Analysis and Potential Energy Surfaces
The biological or chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. This is achieved by systematically rotating the molecule's single bonds and calculating the potential energy for each resulting conformation.
Table 2: Key Rotatable Bonds for Conformational Analysis of this compound
| Bond | Description | Expected Influence on Conformation |
|---|---|---|
| C(phenyl)-N(amide) | Connects the phenyl ring to the amide nitrogen. | Determines the orientation of the phenyl ring relative to the amide plane. |
| C(carbonyl)-N(amide) | The amide bond itself. | While having double bond character, some rotation is possible; influences planarity. |
| Cα-C(carbonyl) | Connects the chiral carbon to the carbonyl group. | Affects the positioning of the hydroxyl and methyl groups. |
Simulation of Intermolecular Interactions and Aggregation
Molecular Dynamics (MD) simulations can model how multiple molecules of this compound interact with each other and with a solvent over time. By solving Newton's equations of motion for every atom in the system, MD provides a detailed view of molecular trajectories, interaction patterns, and aggregation phenomena.
In a simulated environment, molecules of this compound would be expected to form dimers and larger aggregates, primarily driven by hydrogen bonding between the amide and hydroxyl groups researchgate.net. The simulations can quantify the strength and lifetime of these hydrogen bonds and reveal the preferred geometric arrangements of the interacting molecules. This information is vital for understanding properties like solubility, crystal formation, and self-assembly.
Theoretical Studies on Reaction Pathways and Mechanisms
Computational quantum mechanics, particularly Density Functional Theory (DFT), is used to investigate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or degradation pathways. For example, the synthesis of hydroxypropanamide derivatives often occurs in a basic medium under heat mdpi.com.
A theoretical study of such a reaction would involve calculating the energies of the reactants, products, and any intermediates or transition states. This allows for the determination of activation energies, which indicate the kinetic feasibility of a reaction pathway. By mapping the entire reaction coordinate, researchers can gain a step-by-step understanding of how bonds are broken and formed, providing insights that are often difficult to obtain through experimentation alone.
Table 3: Common Computational Methods for Reaction Mechanism Studies
| Method | Abbreviation | Typical Application |
|---|---|---|
| Density Functional Theory | DFT | Calculation of ground-state geometries and energies, transition state searching. |
| Møller-Plesset Perturbation Theory | MP2 | Higher-accuracy energy calculations, often used to refine DFT results. |
| Coupled Cluster | CC | "Gold standard" for high-accuracy single-point energy calculations. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or a physical property. This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds nih.govmdpi.com.
For this compound, a wide range of 2D and 3D descriptors can be calculated. These can include simple properties like molecular weight and atom counts, as well as more complex descriptors related to topology, geometry, and electronic properties. If this compound were part of a library of molecules tested for a specific biological activity, QSAR could be used to identify which molecular features are most important for that activity.
Table 4: Selected Chemical Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value | Significance |
|---|---|---|---|
| Physicochemical | Molecular Weight | 165.19 g/mol | Basic property influencing diffusion and transport. chemspider.com |
| Physicochemical | XLogP3 | 1.1 | A measure of lipophilicity, affecting membrane permeability. |
| Electronic | Topological Polar Surface Area (TPSA) | 49.3 Ų | Relates to hydrogen bonding potential and permeability. nih.gov |
| Constitutional | Hydrogen Bond Donors | 2 | Number of potential hydrogen bond donor sites (N-H, O-H). nih.gov |
| Constitutional | Hydrogen Bond Acceptors | 2 | Number of potential hydrogen bond acceptor sites (C=O, O-H). nih.gov |
Molecular Docking and Binding Energy Calculations (to chemical scaffolds/reagents)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or scaffold) to form a stable complex mdpi.com. This technique is widely used in drug design to understand how a small molecule might interact with a protein target.
In the context of this compound, docking could be used to predict its binding mode within the active site of an enzyme or a synthetic receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their energetic favorability. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a quantitative estimate of the binding affinity. These calculations can reveal key interactions, such as specific hydrogen bonds or hydrophobic contacts, that stabilize the complex mdpi.comnih.gov.
Table 5: Hypothetical Docking Results for this compound
| Parameter | Description | Example Result |
|---|---|---|
| Docking Score | A value indicating the predicted binding affinity (units are algorithm-dependent). | -7.5 kcal/mol |
| Binding Energy (MM/GBSA) | A more accurate estimate of the free energy of binding. | -45.2 kJ/mol |
| Key Interactions | Specific non-covalent bonds formed between the ligand and the receptor. | Hydrogen bond from hydroxyl group to a carbonyl backbone; π-π stacking of the phenyl ring. |
Advanced Theoretical Spectroscopy
Advanced theoretical spectroscopy provides powerful computational tools to predict and interpret the spectral features of molecules. For this compound, these methods offer a way to understand its vibrational modes and how they are influenced by its structure and crystalline arrangement. This understanding is crucial for characterizing the compound and predicting its behavior in various environments.
Terahertz Spectroscopy Prediction for Molecular Crystals
Terahertz (THz) spectroscopy is a valuable technique for probing the low-frequency vibrational modes in molecular crystals, which are highly sensitive to the crystal packing and intermolecular interactions. The prediction of THz spectra for compounds like this compound can be achieved through quantum mechanical calculations, such as those based on density-functional theory (DFT) in the solid state. osti.gov These computational approaches enable the identification of vibrational normal modes in the THz region (typically 0.1 to 3 THz).
The unique arrangement of molecules in a crystal, governed by hydrogen bonds and dispersion interactions, significantly influences the resulting THz spectrum. osti.gov Even subtle changes in molecular structure can lead to distinct crystal packing, which in turn dramatically alters the THz absorption features. osti.gov For instance, in studies of complex molecules, it has been demonstrated that different stereoisomers can exhibit markedly different THz spectra due to variations in their crystal lattices. osti.gov
In the case of this compound, theoretical predictions would involve modeling its crystal structure and then calculating the vibrational frequencies. The methodology, such as the PBEh-3c method, has been successfully applied to predict the THz spectra of other complex organic molecules, including fentanyl and its analogs which share the N-phenylpropanamide moiety. osti.govosti.gov Such calculations can help in the rapid and non-contact identification of the substance in its solid form. osti.gov
Below is a hypothetical data table illustrating the kind of results that could be obtained from a computational prediction of the THz spectrum for a molecular crystal of this compound.
| Predicted Peak Frequency (THz) | Vibrational Mode Assignment | Intensity (Arbitrary Units) |
|---|---|---|
| 0.85 | Lattice Phonon Mode (Intermolecular H-bond) | High |
| 1.23 | Torsional Mode of Phenyl Ring | Medium |
| 1.78 | Collective Framework Vibration | Medium-High |
| 2.15 | Inter-ring Vibrational Mode | Low |
Computational Vibrational Spectroscopy (e.g., Potential Energy Distribution analysis)
Computational vibrational spectroscopy is a fundamental tool for the detailed assignment of vibrational modes observed in infrared and Raman spectra. core.ac.ukresearchgate.net For this compound, techniques such as Potential Energy Distribution (PED) analysis provide a quantitative description of how each internal coordinate (bond stretching, angle bending, etc.) contributes to a particular normal vibrational mode.
The process typically begins with the optimization of the molecular geometry and calculation of vibrational frequencies using quantum chemical methods like Density Functional Theory (DFT). core.ac.uk The resulting vibrational modes are often complex, involving the coupled motion of many atoms. PED analysis helps to disentangle these complex motions and provide a clear assignment for each calculated vibrational frequency. This is particularly useful for understanding the origin of spectral peaks and how they might shift in response to changes in the molecular environment. arxiv.org
For this compound, a PED analysis would allow for the precise assignment of vibrations associated with its key functional groups, such as the hydroxyl (-OH) group, the amide group (-CONH-), and the phenyl ring. For example, it could distinguish between the C=O stretching, N-H bending, and C-N stretching vibrations of the amide group and quantify their contributions to different normal modes.
The following interactive data table provides a hypothetical PED analysis for some of the key vibrational modes of this compound.
| Calculated Frequency (cm-1) | Vibrational Mode | Potential Energy Distribution (%) |
|---|---|---|
| 3450 | O-H Stretch | ν(O-H) (95%), δ(C-O-H) (5%) |
| 3320 | N-H Stretch | ν(N-H) (92%), δ(C-N-H) (8%) |
| 1680 | Amide I (C=O Stretch) | ν(C=O) (80%), ν(C-N) (15%), δ(N-H) (5%) |
| 1540 | Amide II (N-H Bend) | δ(N-H) (60%), ν(C-N) (30%), δ(C-C) (10%) |
| 1050 | C-O Stretch | ν(C-O) (75%), δ(C-C-O) (20%), τ(C-O) (5%) |
ν: stretching, δ: bending, τ: torsion
Applications of 2 Hydroxy N Phenylpropanamide in Chemical Synthesis Research
Role as a Key Synthetic Intermediate for Complex Organic Molecules
2-hydroxy-N-phenylpropanamide has proven to be a valuable precursor in the synthesis of intricate molecular architectures, most notably in the development of potent analgesics. A prominent example is its use in the synthesis of stereoisomers of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, which are complex derivatives of fentanyl. The synthesis of these molecules, which includes four distinct stereoisomers, highlights the utility of optically active intermediates derived from this compound in constructing molecules with multiple chiral centers. nih.gov The precise arrangement of these stereocenters is crucial for their biological activity, making the synthetic control offered by intermediates like this compound indispensable.
The structural framework of this compound, featuring a hydroxyl group, an amide linkage, and a phenyl ring, provides multiple points for chemical modification, allowing for its incorporation into larger, more complex structures. The reactivity of the hydroxyl and amide groups enables the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of complex organic molecules.
Utilization in the Development of Chemically Diverse Analogs
The core structure of this compound serves as a versatile scaffold for the development of chemically diverse analogs, particularly in the field of medicinal chemistry. By systematically modifying different parts of the molecule, chemists can generate libraries of related compounds to explore structure-activity relationships (SAR).
A key example is the synthesis of a series of 2-hydroxy-N-(alkylphenyl)nicotinamides, which are analogs designed to probe the structural requirements for anti-inflammatory activity. researchgate.net In these studies, the phenyl group of this compound is replaced with various alkyl-substituted phenyl rings, and the propanamide backbone is incorporated into a nicotinamide (B372718) structure. This systematic variation allows researchers to understand how changes in steric and electronic properties of the molecule impact its biological function. The insights gained from such analog development are crucial for the rational design of new therapeutic agents.
The generation of these diverse analogs relies on the fundamental reactivity of the this compound core, which allows for the introduction of a wide range of functional groups and structural motifs. This adaptability makes it a valuable tool for medicinal chemists seeking to optimize the pharmacological properties of lead compounds.
Development of New Synthetic Methodologies (e.g., one-pot reactions)
While specific examples of new synthetic methodologies developed directly using this compound are not extensively documented in the provided search results, the principles of one-pot synthesis are highly relevant to its potential applications. One-pot reactions, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govsemanticscholar.orguctm.eduresearchgate.net
For instance, a mild and eco-friendly one-pot, two-step procedure has been developed for the synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides. researchgate.net This methodology, while not directly involving this compound, demonstrates the feasibility of developing efficient one-pot procedures for the synthesis of related α-hydroxy amides. Such approaches could be adapted for the synthesis of derivatives of this compound, streamlining the production of complex molecules and diverse analog libraries.
The development of one-pot, three-component reactions for the synthesis of 2-hydroxynaphthyl pyrroles further illustrates the power of these methodologies in constructing complex heterocyclic structures from simple starting materials. uctm.edu The functional groups present in this compound make it a suitable candidate for inclusion in similar multi-component reaction strategies, which could lead to the rapid assembly of novel and biologically active compounds.
Studies on Structure-Reactivity Relationships in Organic Reactions
The study of structure-reactivity relationships seeks to understand how the chemical structure of a molecule influences its reactivity in a particular chemical transformation. For this compound, its structure, containing both a hydroxyl group and an amide group attached to a chiral center, presents an interesting case for such studies.
Research on a diverse series of amides has explored the relationship between their structure and their aquatic toxicity, linking it to their reactivity with soft nucleophiles. researchgate.net These studies have shown that factors such as hydrophobicity and the energy of the lowest unoccupied molecular orbital (Elumo) can be used to predict the reactivity and toxicity of amides. While this study did not specifically focus on this compound, the principles are applicable. The presence of the hydroxyl group in this compound would be expected to influence its electronic properties and, consequently, its reactivity compared to simple alkylamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
